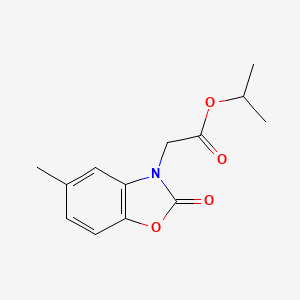
isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 5-methyl-2-oxo-1,3-benzoxazole, which can be prepared from 2-aminophenol and acetic anhydride.
Esterification: The key step involves the esterification of 5-methyl-2-oxo-1,3-benzoxazole with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate the substitution reactions.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various esters or amides.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: It can be used as a probe to study enzyme activities or as a ligand in receptor binding studies.
Medicine
Drug Development: The benzoxazole core is a common motif in drug design, and derivatives of this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
Materials Science: The compound can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-oxo-1,3-benzoxazole: The parent compound without the ester group.
Isopropyl 2-oxo-1,3-benzoxazol-3(2H)-yl)acetate: A similar compound without the methyl group on the benzoxazole ring.
Ethyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate: An ester derivative with an ethyl group instead of an isopropyl group.
Uniqueness
Isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is unique due to the presence of both the isopropyl ester and the methyl group on the benzoxazole ring. This combination can influence its physical properties, reactivity, and biological activity, making it distinct from other benzoxazole derivatives.
Properties
IUPAC Name |
propan-2-yl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(2)17-12(15)7-14-10-6-9(3)4-5-11(10)18-13(14)16/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSMRMGXFZYCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5831904.png)
![2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5831908.png)
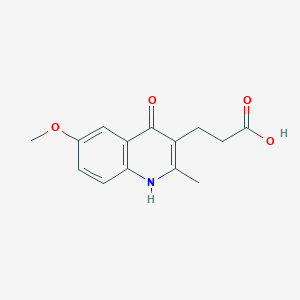
![2-methyl-N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5831926.png)
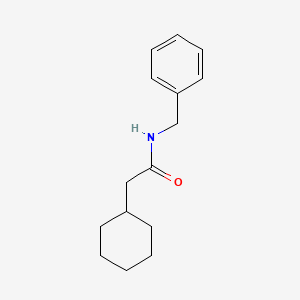
![{5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methanol](/img/structure/B5831940.png)

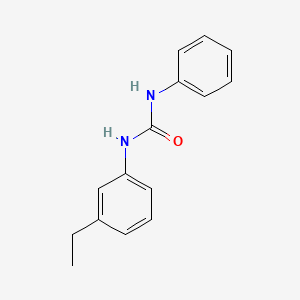
![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5831963.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B5831971.png)
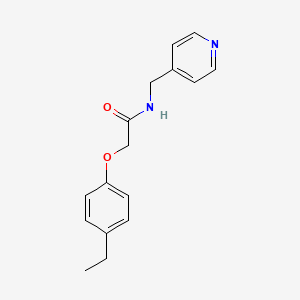
![(2E)-N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)prop-2-enamide](/img/structure/B5831994.png)
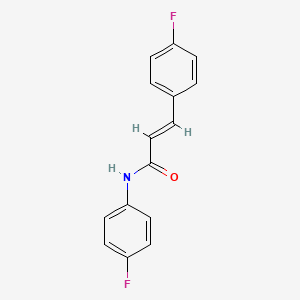
![ethyl 4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5832018.png)
